4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate
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Overview
Description
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate is a complex organic compound with the molecular formula C21H14N2O2S and a molecular weight of 358.41 g/mol . This compound is characterized by the presence of a thienyl group, a pyrimidinyl group, and a benzenecarboxylate group, making it a unique and versatile molecule in various fields of scientific research .
Preparation Methods
The synthesis of 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(2-thienyl)-2-pyrimidinylamine with benzoic acid derivatives under specific reaction conditions . The reaction may require catalysts such as sulfuric acid or phosphoric acid to facilitate the formation of the desired product. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Scientific Research Applications
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate involves its interaction with specific molecular targets and pathways. The thienyl and pyrimidinyl groups are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways .
Comparison with Similar Compounds
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate can be compared with other similar compounds such as:
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzoate: This compound has a similar structure but differs in the ester group attached to the phenyl ring.
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl acetate: Another similar compound with an acetate group instead of a benzenecarboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[4-(4-thiophen-2-ylpyrimidin-2-yl)phenyl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2S/c24-21(16-5-2-1-3-6-16)25-17-10-8-15(9-11-17)20-22-13-12-18(23-20)19-7-4-14-26-19/h1-14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZPGFMFPMJBIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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